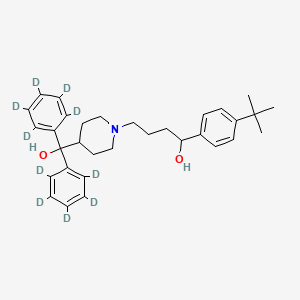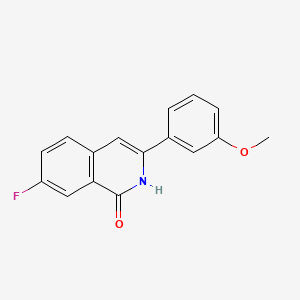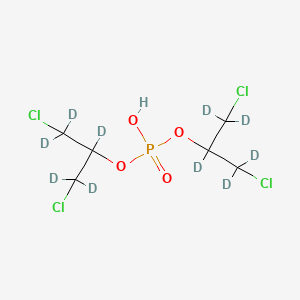
Terfenadine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terfenadine-d10 is a deuterated form of terfenadine, an antihistamine that was previously used to treat allergic conditions such as allergic rhinitis and urticaria. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies. Terfenadine itself was withdrawn from the market due to its potential to cause cardiac arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terfenadine-d10 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in terfenadine with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of terfenadine can also result in the formation of this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of deuterated solvents and reagents would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Terfenadine-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Reduction: Reduction reactions can be used to modify the functional groups in terfenadine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product of oxidation is fexofenadine.
Reduction and Substitution: The products will vary depending on the specific reagents and conditions used.
Scientific Research Applications
Terfenadine-d10 has several applications in scientific research, including:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of terfenadine, as the presence of deuterium can alter the metabolic rate and pathways.
Drug Development: It is used in the development of new antihistamines and related compounds.
Biological Studies: this compound can be used to study the interaction of terfenadine with various biological targets, including histamine receptors.
Industrial Applications: It can be used in the synthesis of other deuterated compounds for various industrial applications.
Mechanism of Action
Terfenadine-d10, like terfenadine, acts as an antagonist at the histamine H1 receptor. It competes with histamine for binding at these receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetics and metabolic stability of the compound.
Comparison with Similar Compounds
Fexofenadine: The active metabolite of terfenadine, which is less cardiotoxic and is widely used as an antihistamine.
Loratadine: Another antihistamine with a similar mechanism of action but different pharmacokinetic properties.
Hydroxyzine: An antihistamine that also has anxiolytic properties.
Uniqueness of Terfenadine-d10: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body.
Properties
Molecular Formula |
C32H41NO2 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i4D,5D,6D,7D,8D,9D,11D,12D,13D,14D |
InChI Key |
GUGOEEXESWIERI-QGGPENBRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)



![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)





